Sulfotrinaphthyleneofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfotrinaphthyleneofuran is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of sulfotrinaphthyleneofuran involves multiple steps and specific reaction conditions. One common synthetic route includes the sulfonation of naphthalene derivatives followed by cyclization with furan. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the sulfonated intermediate. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Sulfotrinaphthyleneofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents. .
Wissenschaftliche Forschungsanwendungen
Sulfotrinaphthyleneofuran has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent for certain diseases.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Wirkmechanismus
The mechanism of action of sulfotrinaphthyleneofuran involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Sulfotrinaphthyleneofuran can be compared to other similar compounds, such as sulfonated naphthalene derivatives and furan-based compounds. What sets this compound apart is its unique combination of a sulfonated naphthalene moiety with a furan ring, which imparts distinct chemical and biological properties. Similar compounds include sulfonaphthalene, furan-2-sulfonic acid, and naphthofuran derivatives .
Eigenschaften
CAS-Nummer |
94335-68-9 |
---|---|
Molekularformel |
C32H22O4S |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
28-oxaoctacyclo[20.11.0.02,11.04,9.012,21.014,19.024,32.025,29]tritriaconta-1(22),2(11),3,9,12,14,16,18,20,23,25(29),26,30,32-tetradecaene-27-sulfonic acid |
InChI |
InChI=1S/C32H22O4S/c33-37(34,35)32-17-30-23-16-29-27-14-21-8-4-3-6-19(21)12-25(27)24-11-18-5-1-2-7-20(18)13-26(24)28(29)15-22(23)9-10-31(30)36-32/h3-4,6,8-17H,1-2,5,7H2,(H,33,34,35) |
InChI-Schlüssel |
CCIFAFWTXYRLPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC3=C(C=C2C1)C4=CC5=CC=CC=C5C=C4C6=C3C=C7C=CC8=C(C7=C6)C=C(O8)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.